4-(Trifluoromethyl)cyclopentane-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

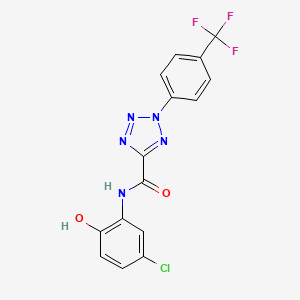

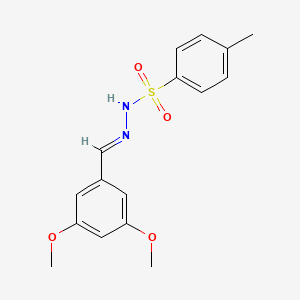

4-(Trifluoromethyl)cyclopentane-1,2-dione is a chemical compound with the CAS Number: 2503201-73-6. It has a molecular weight of 166.1 and is typically stored at temperatures below -10°C. It is usually available in the form of a powder .

Molecular Structure Analysis

The IUPAC name for this compound is this compound and its InChI Code is 1S/C6H5F3O2/c7-6(8,9)3-1-4(10)5(11)2-3/h3H,1-2H2 . This suggests that the compound contains a cyclopentane ring with a trifluoromethyl group and two carbonyl groups.Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 166.1. It is typically stored at temperatures below -10°C .Aplicaciones Científicas De Investigación

Hydrogenation in Polymer and Fuel Synthesis

4-(Trifluoromethyl)cyclopentane-1,2-dione has been explored in the hydrogenation of cyclic 1,3-diones, contributing to the development of polymers and fuels. This process involves the conversion of cyclopentane-1,3-dione to its 1,3-diols using heterogeneous catalysts, demonstrating its potential as a building block in various industrial applications (van Slagmaat et al., 2021).

Drug Design and Carboxylic Acid Isostere

In drug design, the cyclopentane-1,3-dione unit, closely related to this compound, has been identified as an effective isostere for the carboxylic acid functional group. This property has led to its application in the synthesis of thromboxane A2 receptor antagonists, showing its versatility in medicinal chemistry (Ballatore et al., 2011).

Catalytic Enantioselective Synthesis

The compound plays a significant role in the catalytic enantioselective synthesis of natural products. For instance, it has been used in the synthesis of prostaglandin E1 methyl ester, highlighting its utility in creating complex molecular structures with high enantiomeric purity (Arnold et al., 2002).

Intermediate in Organic Synthesis

This compound serves as a synthetic intermediate in the preparation of diverse organic compounds. Its stability and reactivity make it a valuable precursor in the synthesis of various structurally complex molecules (Wrobel & Cook, 1980).

Polymerization Catalyst

The compound has been used in catalyzing polymerization reactions, such as in the synthesis of polyenes with π-conjugated donor substituents. This application demonstrates its effectiveness in facilitating complex chemical transformations (Rodríguez et al., 1997).

Synthon in Steroids Synthesis

In the field of steroids synthesis, 2-Trifluoromethyl-1,3-cyclopentanedione, a closely related compound, has been used as a versatile synthon. This application underscores its importance in the synthesis of optically active steroid derivatives (Blazejewski et al., 1985).

Safety and Hazards

Direcciones Futuras

While specific future directions for this compound are not mentioned in the sources I found, compounds with similar structures are often used in the development of clinically active drugs . Therefore, it’s possible that future research could explore the potential of 4-(Trifluoromethyl)cyclopentane-1,2-dione in drug development.

Propiedades

IUPAC Name |

4-(trifluoromethyl)cyclopentane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O2/c7-6(8,9)3-1-4(10)5(11)2-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCHWGFUNNWCID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C1=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide](/img/structure/B2922279.png)

![2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2922280.png)

![Benzo[b]thiophen-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2922282.png)

![9-bromo-5H-pyrido[4,3-b]indole](/img/structure/B2922285.png)

![1-(4-Fluorophenyl)-5-oxo-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}pyrrolidine-3-carboxamide](/img/structure/B2922290.png)

![4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2922292.png)

![(4-[2-Amino-1-(4-methylpiperazin-1-YL)ethyl]phenyl)dimethylamine](/img/structure/B2922293.png)

![4-(4-methoxyphenyl)-2-((E)-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinyl)thiazole hydrobromide](/img/structure/B2922295.png)

![N-(3,5-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2922297.png)